D-[3-2H]Glucose
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Overview
Description
D-Glucose, also known as dextrose or grape sugar, is a simple monosaccharide found in plants and is one of the main products of photosynthesis. It serves as a primary energy source and a building block for several important polysaccharides like starch and cellulose (Shendurse & Khedkar, 2016).
Synthesis Analysis
The synthesis of D-glucose derivatives involves complex chemical reactions. For instance, D-Glucose-3-d has been synthesized through key steps involving the conversion of specific intermediates to achieve the desired structure (Koch & Perlin, 1970). Another method described the synthesis of D-(6R) and D-(6S)-(6-2H1) glucose from D-glucose, highlighting stereospecific reductions and deprotection processes (Kakinuma, 1984).
Molecular Structure Analysis
The precise crystal and molecular structure of alpha-D-glucose have been determined using neutron diffraction analysis, revealing bond lengths and valence angles critical for understanding its chemical behavior (Brown & Levy, 1965).
Chemical Reactions and Properties
D-Glucose undergoes various chemical reactions, forming different products. A study on carbohydrate pyrolysis mechanisms with isotopic labeling detailed the pyrolysis of D-glucose, analyzing fragmentation pathways to form carbonyl compounds (Paine, Pithawalla, & Naworal, 2008). Another study explored the synthesis of D-glucose 3- and 6-[2-(perfluoroalkyl)ethyl] phosphates as new types of anionic surfactants (Milius, Greiner, & Riess, 1992).
Physical Properties Analysis
The structure of amorphous glucose was studied using wide-angle neutron scattering, providing insights into its hydrogen bond structure in glassy and liquid states. This analysis helps understand glucose's physical properties at different temperatures (Tromp, Parker, & Ring, 1997).
Chemical Properties Analysis
The interaction of D-glucose with alkaline-earth metal ions was investigated, revealing how metal-ion binding affects the anomeric configuration of the sugar. This study provides important insights into the chemical properties and reactivity of D-glucose in the presence of metal ions (Tajmir-Riahi, 1988).
Scientific Research Applications
Brain Metabolism and Neuronal Activity Mapping : D-[3-2H]Glucose, particularly its analogs like 2-deoxyglucose, is used in neuroscientific research. For instance, Sejnowski et al. (1980) used [3H]-2-deoxyglucose to map the metabolic activity of individual neurons in molluscs, achieving a resolution of less than 1 µm (Sejnowski, Reingold, Kelley, & Gelperin, 1980). Similarly, the [14C]2-deoxyglucose technique has been widely used for quantitative measurement of local cerebral metabolic rate for glucose in animals, as demonstrated by Alexander et al. (1981) (Alexander, Schwartzman, Bell, Yu, & Renthal, 1981).
Medical Imaging and Cancer Research : D-[3-2H]Glucose derivatives like 2-deoxy-D-glucose (2DG) are employed in imaging techniques for cancer research. Nasrallah et al. (2013) demonstrated the use of 2DG in GlucoCEST MRI to image deoxyglucose/glucose uptake and metabolism in vivo (Nasrallah, Pagés, Kuchel, Golay, & Chuang, 2013).
Metabolic Imaging in Clinical Research : De Feyter et al. (2018) developed Deuterium Metabolic Imaging (DMI) for MRI-based 3D mapping of metabolism in vivo, using nonradioactive 2H-labeled substrates like [6,6′-2H2]glucose (De Feyter, Behar, Corbin, Fulbright, Brown, McIntyre, Nixon, Rothman, & de Graaf, 2018).
Diabetes Research : Kavakiotis et al. (2017) highlighted the role of data mining and machine learning in diabetes research, where analogs of D-[3-2H]Glucose like 2-deoxy-D-glucose might be relevant in understanding glucose metabolism and its disorders (Kavakiotis, Tsave, Salifoglou, Maglaveras, Vlahavas, & Chouvarda, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-CUCXIZKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-[3-2H]Glucose |
Citations
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